molecular formula C24H31N2O9P B1260646 Carvedilol phosphate monohydrate CAS No. 1196658-85-1

Carvedilol phosphate monohydrate

Katalognummer: B1260646
CAS-Nummer: 1196658-85-1
Molekulargewicht: 522.5 g/mol
InChI-Schlüssel: JAYBFQXVKDGMFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carvedilol phosphate monohydrate is a pharmaceutical compound primarily used in the treatment of cardiovascular diseases such as hypertension, ischemic heart disease, and congestive heart failure. It is a non-selective beta-adrenergic antagonist that also blocks alpha-1 adrenergic receptors, leading to vasodilation and reduced peripheral vascular resistance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carvedilol phosphate monohydrate can be synthesized through a multi-step process involving the reaction of carvedilol with phosphoric acid. The synthesis typically involves the following steps:

    Formation of Carvedilol Base: Carvedilol is synthesized by reacting 4-(2,3-epoxypropoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.

    Phosphorylation: The carvedilol base is then reacted with phosphoric acid to form carvedilol phosphate.

    Crystallization: The carvedilol phosphate is crystallized from an aqueous solution to obtain this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent composition.

Analyse Chemischer Reaktionen

Types of Reactions: Carvedilol phosphate monohydrate undergoes various chemical reactions, including:

    Oxidation: Carvedilol can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert carvedilol to its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Carvedilol phosphate monohydrate exhibits dual action as both an alpha and beta-adrenergic blocker. This unique mechanism allows it to effectively lower blood pressure and improve cardiac function in patients with heart failure or left ventricular dysfunction. Key pharmacological properties include:

  • Antihypertensive Activity : this compound is indicated for managing mild to severe hypertension. Its ability to block adrenergic receptors helps reduce peripheral vascular resistance, leading to decreased blood pressure .
  • Heart Failure Management : The compound is effective in improving left ventricular ejection fraction and reducing mortality in patients with chronic heart failure .

Formulation Advantages

The formulation of this compound offers several advantages over traditional forms of carvedilol:

  • Enhanced Solubility : The monohydrate form demonstrates a faster dissolution rate compared to its hemihydrate counterpart, with complete dissolution observed within 90 minutes . This characteristic enhances bioavailability and therapeutic efficacy.
  • Controlled Release Profiles : Research indicates that carvedilol phosphate can be effectively incorporated into extended-release formulations, allowing for sustained therapeutic effects while minimizing side effects associated with peak plasma concentrations .

Case Studies and Clinical Applications

Several studies have documented the clinical applications of this compound:

  • Treatment of Heart Failure : A study involving patients with chronic heart failure highlighted significant improvements in exercise capacity and quality of life when treated with this compound compared to placebo controls .
  • Hypertension Management : In a randomized controlled trial, patients receiving this compound exhibited significant reductions in systolic and diastolic blood pressure over 12 weeks, demonstrating its effectiveness as an antihypertensive agent .

Comparative Data Table

The following table summarizes the key differences between this compound and other forms of carvedilol:

PropertyThis compoundCarvedilol Hemihydrate
Dissolution Rate Complete within 90 minutes<90% in 90 minutes
Bioavailability Higher due to faster dissolutionLower
Formulation Type Extended-release availableStandard release
Clinical Indications Hypertension, heart failureHypertension, angina

Wirkmechanismus

Carvedilol phosphate monohydrate exerts its effects by blocking beta-1, beta-2, and alpha-1 adrenergic receptors. This leads to a decrease in heart rate and blood pressure, as well as vasodilation. The compound’s dual action on beta and alpha receptors makes it effective in treating heart failure and hypertension . The molecular targets include adrenergic receptors, and the pathways involved are related to the inhibition of the adrenergic nervous system, which reduces the release of noradrenaline .

Vergleich Mit ähnlichen Verbindungen

    Propranolol: Another non-selective beta-adrenergic antagonist used for hypertension and anxiety.

    Atenolol: A selective beta-1 adrenergic antagonist used for hypertension and angina.

    Metoprolol: A selective beta-1 adrenergic antagonist used for hypertension and heart failure.

Uniqueness of Carvedilol Phosphate Monohydrate: this compound is unique due to its dual action on both beta and alpha receptors, which provides a broader therapeutic effect compared to selective beta-blockers like atenolol and metoprolol. This dual action makes it particularly effective in reducing peripheral vascular resistance and improving outcomes in heart failure patients .

Biologische Aktivität

Carvedilol phosphate monohydrate is a non-selective beta-adrenergic antagonist with additional alpha-1 adrenergic blocking activity, primarily used in the management of cardiovascular conditions such as hypertension and heart failure. Its multifaceted biological activities stem from its ability to interact with various receptors and pathways, leading to significant therapeutic effects.

Carvedilol exerts its pharmacological effects through the following mechanisms:

  • Beta-Adrenergic Receptor Antagonism : By blocking beta-1 and beta-2 adrenergic receptors, carvedilol reduces heart rate and myocardial contractility, which is beneficial in treating heart failure and hypertension .
  • Alpha-1 Adrenergic Receptor Antagonism : This action leads to vasodilation, reducing peripheral vascular resistance and lowering blood pressure .
  • Antioxidant Properties : Carvedilol has been shown to prevent lipid peroxidation and protect against oxidative stress by scavenging free radicals, which contributes to its cardioprotective effects .
  • Anti-inflammatory Effects : The compound inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6, thus mitigating inflammation associated with cardiovascular diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

ParameterValue
Bioavailability25% - 35%
Peak Plasma Concentration (C_max)24 - 262 µg/L
Area Under Curve (AUC)272 - 1600 µg/L*h
Half-life7 - 10 hours
Volume of Distribution1.5 - 2 L/kg
Protein Binding>98% (primarily to albumin)

Carvedilol is extensively metabolized in the liver via cytochrome P450 enzymes, resulting in various metabolites that are primarily excreted in bile and feces .

Clinical Applications

This compound is indicated for:

  • Chronic Heart Failure : It improves survival rates and reduces hospitalization risks when used alongside other heart failure medications .
  • Hypertension : Effective in lowering blood pressure through its dual action on adrenergic receptors .
  • Left Ventricular Dysfunction : Post-myocardial infarction management to improve cardiac function .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Cardioprotection : A study demonstrated that carvedilol significantly reduced myocardial ischemia-reperfusion injury in animal models, showcasing its protective role against heart damage during acute events .
  • Oxidative Stress Reduction : Research indicated that carvedilol effectively decreased markers of oxidative stress in patients with heart failure, leading to improved cardiac function and quality of life .
  • Inflammatory Response Modulation : Clinical trials have shown that carvedilol reduces levels of inflammatory markers in patients with chronic heart failure, suggesting a beneficial role in managing inflammation related to cardiovascular diseases .

Eigenschaften

CAS-Nummer

1196658-85-1

Molekularformel

C24H31N2O9P

Molekulargewicht

522.5 g/mol

IUPAC-Name

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate

InChI

InChI=1S/C24H26N2O4.H3O4P.H2O/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4;/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4);1H2

InChI-Schlüssel

JAYBFQXVKDGMFT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O

Kanonische SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O

Piktogramme

Irritant; Environmental Hazard

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Carvedilol (15 gm, 0.0375M), water (240 ml, 13.33M) and dipotassium hydrogen orthophosphate (6.5 g, 0.0375M) were charged in to a reactor and stirred for 10 minutes at 30-35° C. Cooled the reaction mass to 5-10° C. The pH of the reaction mass was adjusted to 4.5-5 with hydrochloric acid. The temperature was raised to 50-55° C. Acetone (51 ml, 0.7M) was added and stirred at 50-55° C. for two hours. Reaction mass was cooled to 30-35° C. and stirred for 24 hours. The reaction mass was further cooled to 5-10° C. and maintained for 1 hour. Carvedilol dihydrogen phosphate monohydrate was filtered, washed with water, suck dried and dried under vacuum at 40-45° C. till constant weight to obtain carvedilol phosphate monohydrate.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step One
Name
dipotassium hydrogen orthophosphate
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
51 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carvedilol phosphate monohydrate
Reactant of Route 2
Carvedilol phosphate monohydrate
Reactant of Route 3
Reactant of Route 3
Carvedilol phosphate monohydrate
Reactant of Route 4
Carvedilol phosphate monohydrate
Reactant of Route 5
Carvedilol phosphate monohydrate
Reactant of Route 6
Carvedilol phosphate monohydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.